molecular formula C11H15NO2S B2410019 propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 350992-19-7

propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2410019
CAS No.: 350992-19-7
M. Wt: 225.31
InChI Key: CYWIEOWOBJPEMV-UHFFFAOYSA-N
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Description

Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a high-value chemical intermediate in organic synthesis and pharmaceutical research. This compound belongs to the 2-aminothiophene class, which is recognized as a privileged scaffold in medicinal chemistry due to its versatile applications. Recent research highlights the significant potential of this cyclopenta[b]thiophene core in developing new therapeutic agents. Specifically, derivatives based on the 5,6-dihydro-4H-cyclopenta[b]thiophene structure have been identified and patented as promising antiviral agents . Furthermore, closely related cyclopenta[c]thiophene compounds have demonstrated notable in vitro and in vivo antitumor activity, showing particular cytotoxicity against leukemia cell lines in screening by the National Cancer Institute (NCI) . The molecular conformation of these compounds is often stabilized by intramolecular hydrogen bonding, and they can form specific dimeric structures in the crystal state, which can be critical for their biological activity and physical properties . As a key synthetic building block, this ester is used in further chemical transformations, such as condensations with isothiocyanates, to generate novel compounds for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to explore new chemical spaces in drug discovery, especially in oncology and virology.

Properties

IUPAC Name

propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-6-14-11(13)9-7-4-3-5-8(7)15-10(9)12/h2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWIEOWOBJPEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the cyclo-condensation of cyclopentanone with malononitrile and elemental sulfur in the presence of a base such as morpholine. The reaction is carried out in methanol at elevated temperatures . The general reaction scheme is as follows:

  • Cyclopentanone reacts with malononitrile and sulfur in methanol.
  • Morpholine is added dropwise to the reaction mixture.
  • The mixture is heated to 45°C and stirred for several hours.
  • The product is then isolated and purified.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. High-speed vibration milling (HSVM) can be employed to enhance the reaction efficiency and yield . This method is advantageous due to its solvent-free nature and shorter reaction times.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of cyclopenta[b]thiophene compounds exhibit significant anticonvulsant properties. For instance, the synthesis of heterocyclic compounds from propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been linked to enhanced anticonvulsant activity. In a study by El-Sharkawy et al., various derivatives were synthesized and tested for their efficacy against seizures, demonstrating promising results in behavioral and CNS antidepressant activities .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of thiophene derivatives. For example, compounds incorporating cyclopenta[b]thiophene structures showed potent antiproliferative activity against several cancer cell lines. A specific study reported that a related compound demonstrated submicromolar growth inhibition values against lung cancer cells (A549), indicating its potential as a lead compound for developing new anticancer therapies .

Synthetic Pathways

The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced biological activities. The initial step typically includes the reaction of the base compound with acetic anhydride or other acylating agents to form acyl derivatives, which can then undergo further transformations to yield heterocyclic compounds .

Step Reaction Product
1Reaction with acetic anhydrideAcetyl derivative
2Reaction with benzaldehydeArylidene derivative
3Cyclization with hydrazineThienopyrimidine derivatives

Study on Anticonvulsant Activity

In a comprehensive study published in the International Research Journal of Pure & Applied Chemistry, researchers synthesized several derivatives from this compound and evaluated their anticonvulsant properties using animal models. The results showed that certain derivatives significantly reduced seizure frequency compared to controls, suggesting their potential for therapeutic use in epilepsy .

Antiproliferative Activity Evaluation

Another pivotal study assessed the antiproliferative effects of cyclopenta[b]thiophene derivatives against multiple cancer cell lines. The compound demonstrated a GI50 value in the low micromolar range across various cell lines, indicating its effectiveness as an anticancer agent. The mechanism of action was linked to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific propyl group at the carboxylate position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Biological Activity

Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS Number: 350992-19-7) is a compound belonging to the class of thiophenes, which are known for their diverse biological activities. This article delves into its biological activity, particularly focusing on its potential as an anticancer agent and other pharmacological properties.

  • Molecular Formula: C₁₁H₁₅NO₂S
  • Molecular Weight: 225.31 g/mol
  • Structure: The compound features a cyclopentathiophene core, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives, including this compound, as promising anticancer agents.

The compound exhibits its anticancer properties through several mechanisms:

  • Induction of Apoptosis: Studies indicate that the compound can induce early apoptosis in cancer cells by activating caspases 3, 8, and 9, leading to programmed cell death.
  • Cell Cycle Arrest: It has been shown to cause G2/M phase arrest in A549 lung cancer cells, which is crucial for inhibiting cancer cell proliferation.
  • Inhibition of Tubulin Polymerization: Similar to other known antimitotic agents, it may inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

Cell LineGI50 (µM)LC50 (µM)
A5491.0610.0
OVACAR-42.0115.0
CAKI-10.698.0
T47D0.3625.0

These values suggest that the compound is effective at low concentrations, highlighting its potential as a lead compound for further development in cancer therapy .

In Vivo Studies

Animal models have also been utilized to assess the efficacy of this compound. In a CT26 murine model, significant tumor growth reduction was observed compared to untreated controls, indicating promising in vivo antitumor activity .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other pharmacological effects:

  • Anticonvulsant Activity: Related thiophene compounds have shown effectiveness in models of epilepsy and seizure disorders.
  • CNS Activity: Some derivatives exhibit antidepressant-like effects in behavioral models .

Safety and Toxicology

While this compound demonstrates potent biological activity, safety assessments are crucial. The compound is classified as an irritant; therefore, careful handling and further toxicological studies are recommended to evaluate its safety profile comprehensively .

Q & A

Q. What are the established synthetic routes for propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via Gewald reaction modifications or condensation reactions. For example, analogous ethyl esters are prepared by refluxing 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene derivatives with aldehydes/ketones in ethanol and glacial acetic acid, followed by recrystallization (yield: ~80%) . Hydrolysis of ester derivatives (e.g., ethyl to carboxylic acid) involves heating with NaOH (2 M) at 70°C for 6 hours, followed by acidification to precipitate the product . Key factors affecting yield include:

  • Catalyst choice : Glacial acetic acid improves Schiff base formation .
  • Solvent selection : Ethanol ensures solubility and facilitates reflux .
  • Temperature control : Prolonged heating (>5 hours) minimizes side products .

Q. Table 1: Synthetic Routes Comparison

MethodConditionsYieldReference
Schiff base condensationEthanol, glacial acetic acid, reflux75-80%
Ester hydrolysisNaOH (2 M), 70°C, 6 hours80%
Gewald reactionSulfur, triethylamine, ethanol85-87%

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

X-ray crystallography is the gold standard. SHELX programs (e.g., SHELXL, SHELXS) are widely used for structure solution and refinement due to their robustness with small-molecule data . For visualization, ORTEP-3 provides graphical interfaces for thermal ellipsoid plots . Critical steps include:

  • Data collection : High-resolution (<1.0 Å) data reduces refinement errors .
  • Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s formalism) identifies packing motifs .
  • Validation : Check for R-factor convergence (R1 < 0.05) and plausible bond lengths/angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthesized batches?

Discrepancies often arise from solvent effects , tautomerism , or impurities . Methodological solutions include:

  • Multi-solvent NMR : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts .
  • HPLC purity assessment : Quantify impurities using C18 columns (e.g., 95% purity threshold) .
  • DFT calculations : Predict theoretical NMR shifts (e.g., Gaussian 09) to cross-validate experimental data .

Example : In ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, the NH₂ proton resonance at δ 6.09 (CDCl₃) may split in polar solvents due to hydrogen bonding .

Q. What strategies are recommended for evaluating the biological activity of this compound, such as NOX4 inhibition?

High-throughput screening (HTS) is effective. For instance, GLX351322 (a structural analog) was identified via HTS of 40,000 compounds, showing IC₅₀ = 5 µM for NOX4 . Key steps:

  • Target validation : Use tetracycline-inducible NOX4-overexpressing cells .
  • Selectivity assays : Test against related isoforms (e.g., NOX2) to confirm specificity .
  • Metabolic stability : Assess liver microsome half-life (e.g., >30 minutes preferred) .

Q. Table 2: Biological Profiling Parameters

ParameterMethodReference
IC₅₀ determinationDose-response curves (H₂O₂ assay)
Selectivity screeningNOX2/NOX4 comparative assays
SolubilityHPLC-UV (pH 7.4 buffer)

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Docking studies (AutoDock Vina) and MD simulations (GROMACS) model ligand-target interactions. For example:

  • Pharmacophore mapping : Identify critical hydrogen bonds (e.g., NH₂ group with NOX4 residues) .
  • QM/MM calculations : Evaluate reaction pathways for ester hydrolysis .
  • ADMET prediction : Use SwissADME to estimate permeability (e.g., LogP ≈ 2.5) .

Q. What safety protocols are essential when handling this compound, given its structural analogs’ hazards?

Refer to SDS guidelines for analogs (e.g., Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate):

  • PPE : Nitrile gloves, lab coat, and goggles (skin/eye irritation risks) .
  • Ventilation : Use fume hoods to avoid inhalation (STOT-SE 3 classification) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How do substituent variations (e.g., propyl vs. ethyl esters) impact physicochemical properties?

Hammett analysis and HPLC retention times quantify electronic/steric effects:

  • LogP : Propyl esters increase lipophilicity (ΔLogP ≈ +0.5 vs. ethyl) .
  • Solubility : Longer alkyl chains reduce aqueous solubility (e.g., 0.1 mg/mL for propyl vs. 1.2 mg/mL for methyl) .
  • Bioavailability : Methyl/ethyl derivatives show better membrane passage in Caco-2 assays .

Data Contradiction Analysis Example
Issue : Conflicting melting points (mp) for analogs in literature.
Resolution :

  • Recrystallization solvent : Ethanol yields higher purity (mp 161°C) vs. isopropyl alcohol (mp 155°C) .
  • Polymorphism : DSC analysis identifies metastable vs. stable forms .

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